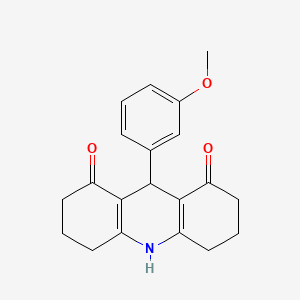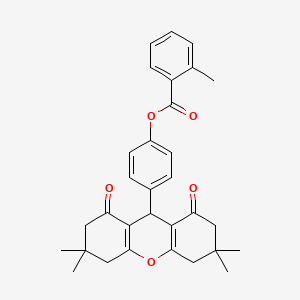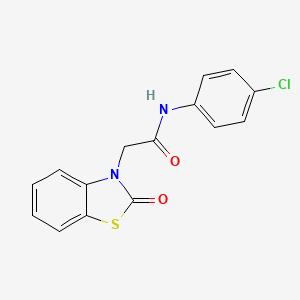![molecular formula C30H40N3O2P B11616498 5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][(phenylamino)(pyridin-3-yl)methyl]phosphinate](/img/structure/B11616498.png)
5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][(phenylamino)(pyridin-3-yl)methyl]phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][(phenylamino)(pyridin-3-yl)methyl]phosphinate: is a complex organic compound with a unique structure that includes a cyclohexyl ring, a dimethylamino group, a phenyl group, and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][(phenylamino)(pyridin-3-yl)methyl]phosphinate typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the dimethylamino group, and the coupling of the phenyl and pyridinyl groups. Common synthetic routes may include:
Cyclohexyl Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of Dimethylamino Group: This step may involve the use of dimethylamine and suitable catalysts to introduce the dimethylamino group onto the cyclohexyl ring.
Coupling Reactions: The phenyl and pyridinyl groups can be introduced through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the cyclohexyl ring or the dimethylamino group may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to reduce any oxidized forms of the compound back to their original state.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions may produce various substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In industry, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][(phenylamino)(pyridin-3-yl)methyl]phosphinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, 5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][(phenylamino)(pyridin-3-yl)methyl]phosphinate stands out due to its complex structure and the presence of multiple functional groups
Propriétés
Formule moléculaire |
C30H40N3O2P |
|---|---|
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
4-[[anilino(pyridin-3-yl)methyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline |
InChI |
InChI=1S/C30H40N3O2P/c1-22(2)28-18-13-23(3)20-29(28)35-36(34,27-16-14-26(15-17-27)33(4)5)30(24-10-9-19-31-21-24)32-25-11-7-6-8-12-25/h6-12,14-17,19,21-23,28-30,32H,13,18,20H2,1-5H3 |
Clé InChI |
GQYPRPYTMDPOKN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=CN=CC=C3)NC4=CC=CC=C4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11616423.png)

![2-{(4E)-4-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11616436.png)
![(5E)-1-(3,4-dimethylphenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11616448.png)

![4,4-dimethyl-N-pentyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11616451.png)

![8-Ethyl-2-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11616460.png)

![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616468.png)
![N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B11616470.png)


![3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616485.png)
